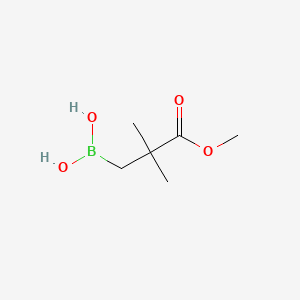
(3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid is an organoboron compound with the molecular formula C6H11BO4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid typically involves the reaction of boronic acid derivatives with appropriate organic substrates. One common method involves the use of boronic acid and an ester derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
(3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters.
Reduction: It can be reduced under specific conditions to yield different organic boron compounds.
Substitution: The boronic acid group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions include various boronic esters, substituted boronic acids, and reduced boron compounds, which are valuable intermediates in organic synthesis .
科学的研究の応用
(3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid has a wide range of applications in scientific research:
Biology: This compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which (3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination, which are facilitated by the palladium catalyst .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison
Compared to similar compounds, (3-Methoxy-2,2-dimethyl-3-oxopropyl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its methoxy and dimethyl groups offer steric and electronic effects that can influence the outcome of reactions, making it a valuable compound in organic synthesis .
特性
分子式 |
C6H13BO4 |
|---|---|
分子量 |
159.98 g/mol |
IUPAC名 |
(3-methoxy-2,2-dimethyl-3-oxopropyl)boronic acid |
InChI |
InChI=1S/C6H13BO4/c1-6(2,4-7(9)10)5(8)11-3/h9-10H,4H2,1-3H3 |
InChIキー |
BJDQVOVIAYFNKJ-UHFFFAOYSA-N |
正規SMILES |
B(CC(C)(C)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B15315982.png)
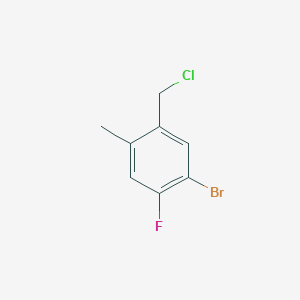
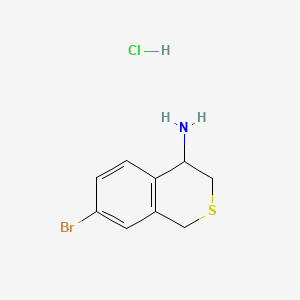
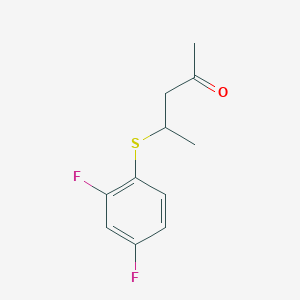

![(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15316010.png)

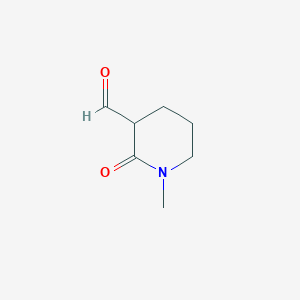
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)
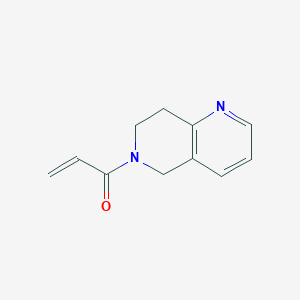
![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
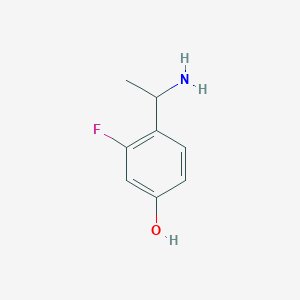

![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
